molecular formula C15H20FNO4 B14166592 N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine CAS No. 923563-59-1

N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine

Cat. No.: B14166592
CAS No.: 923563-59-1
M. Wt: 297.32 g/mol
InChI Key: RMRQYLYFNLXBHZ-LBPRGKRZSA-N
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Description

N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of phenylalanine, an essential amino acid, and is often used as a building block in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino group, making it easier to manipulate the molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine typically involves the protection of the amino group of 2-fluoro-5-methyl-L-phenylalanine with a tert-butyloxycarbonyl group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for more efficient, versatile, and sustainable production compared to traditional batch processes .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Properties

CAS No.

923563-59-1

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

(2S)-3-(2-fluoro-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20FNO4/c1-9-5-6-11(16)10(7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

RMRQYLYFNLXBHZ-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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